molecular formula C18H15N5O3S B2493870 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-78-1

9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2493870
CAS No.: 898446-78-1
M. Wt: 381.41
InChI Key: FNLSAJAQUDPXSE-UHFFFAOYSA-N
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Description

This purine-6-carboxamide derivative features a 4-ethoxyphenyl substituent at position 9 and a thiophen-2-yl group at position 2 (Figure 1). Its synthesis involves sequential reactions starting from diaminomaleonitrile and phenyl isothiocyanate, followed by condensation with 4-ethoxybenzaldehyde to form the thiourea intermediate. Subsequent S-alkylation with iodomethane yields the final product .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-2-26-11-7-5-10(6-8-11)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-9-27-12/h3-9H,2H2,1H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLSAJAQUDPXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a purine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Structural Formula and Characteristics

The molecular formula for 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 398.43 g/mol. The compound features a purine core with substitutions that enhance its biological activity.

Case Study: Antiviral Efficacy

A study evaluated the antiviral effects of related purine derivatives against viral polymerases, reporting an EC50 value in the low micromolar range. These findings suggest that further investigation into the antiviral potential of this compound could yield significant results.

Antioxidant Properties

The antioxidant capabilities of this compound are noteworthy due to its ability to scavenge free radicals and reduce oxidative stress. The presence of the ethoxyphenyl group is believed to enhance these properties.

Study Findings

Research has shown that purine derivatives can significantly reduce oxidative stress markers in vitro. Modifications to the phenyl ring have been correlated with increased antioxidant activity, suggesting that this compound may also exhibit similar benefits.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways. For instance, certain purine derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that structurally related compounds can effectively inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound may also possess similar inhibitory capabilities.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 8-oxo-7H-purine-6-carboxamides, where variations in substituents at positions 2 and 9 modulate physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents (Position 2 / Position 9) Molecular Formula Molecular Weight Key Features
Target Compound Thiophen-2-yl / 4-ethoxyphenyl C₁₈H₁₆N₆O₃S 396.43 High π-π interaction potential due to thiophene; moderate solubility from ethoxy group
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo analog 4-fluorophenyl / 2-ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ortho-ethoxy substitution increases steric hindrance; fluorine enhances electronegativity
2-Methyl-9-(4-methylphenyl)-8-oxo analog Methyl / 4-methylphenyl C₁₄H₁₃N₅O₂ 283.29 Reduced polarity due to methyl groups; lower molecular weight improves membrane permeability
9-(3-Cyanophenyl)-2-methyl-8-oxo analog Methyl / 3-cyanophenyl C₁₄H₁₀N₆O₂ 294.27 Cyano group introduces strong electron-withdrawing effects, potentially enhancing binding affinity

Biological Activity

The compound 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 316.38 g/mol. The structure features a purine core substituted with an ethoxyphenyl group and a thiophene moiety, which are believed to contribute to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, one study demonstrated that the compound effectively reduced cell viability in breast cancer and leukemia cell lines at micromolar concentrations .

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. This disruption leads to impaired cellular proliferation and increased apoptosis in cancerous cells. Additionally, the compound may interact with specific receptors or proteins that regulate cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells with an IC50 value of 10 µM.
Study 2 Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 15 µg/mL.
Study 3 Mechanism ExplorationIdentified inhibition of DNA synthesis as a key mechanism leading to apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the purine core followed by selective substitution with the ethoxyphenyl and thiophene groups. The reaction conditions often require careful control of temperature and pH to maximize yield and purity.

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